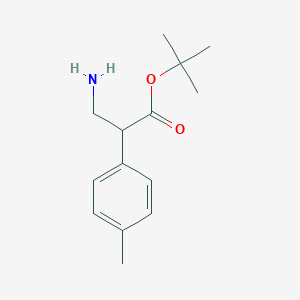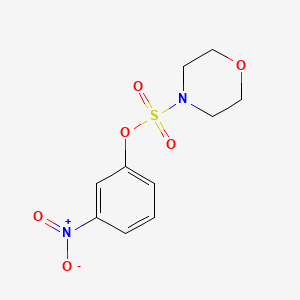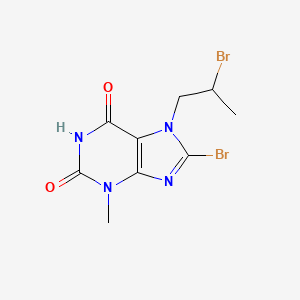
2-(4-bromophenyl)-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex organic compounds like 2-(4-bromophenyl)-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide often involves multi-step reactions, starting from simpler organic molecules to gradually build up the desired structure. For example, ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates were prepared and used to study reactivity towards a variety of active methylene reagents, yielding derivatives including pyran, pyridine, and pyridazine (Mohareb et al., 2004). These synthetic strategies highlight the versatility of organic synthesis in constructing complex molecules.
Molecular Structure Analysis
The molecular structure of organic compounds like this compound is crucial for understanding its chemical behavior and potential applications. Advanced spectroscopic techniques such as NMR and X-ray crystallography are essential tools for elucidating these structures. Studies have shown detailed structural and vibrational investigations combining XRD diffraction, FT-IR, and NMR spectroscopies with DFT calculations to confirm and explore molecular geometries (Lukose et al., 2015).
Chemical Reactions and Properties
The reactivity of compounds such as this compound is influenced by its functional groups and molecular structure. For example, pyridine oxides exhibit unique reactivity patterns that have been explored in heterocyclic synthesis, demonstrating the compound's potential in creating novel chemical structures through deoxydative substitution reactions (Prachayasittikul et al., 1991).
科学的研究の応用
Synthesis and Derivatives
- Ethyl 2-arylhydrazono-3-butyrates reacted with cyanoacetamides to give pyridinedione and pyridazine derivatives, important in heterocyclic chemistry (E. A. E. Rady & M. Barsy, 2006).
- Synthesis of 6-bromoquinazolinones, a compound structurally similar, known for their pharmacological importance like anti-inflammatory and anti-bacterial activities (Ch. Rajveer et al., 2010).
- Research on 2-bromo-N-(phenylsulfonyl)acetamide derivatives, yielding compounds like aminothiazole and quinazoline-2-yl, showing good antimicrobial activity (Asmaa M. Fahim & Eman H. I. Ismael, 2019).
Antimicrobial and Biological Activities
- Study of 1,3,4-oxadiazole compounds for pharmacological activities, showing antimicrobial and hemolytic activity (Samreen Gul et al., 2017).
- Synthesis of novel heterocyclic compounds from 4-(4-bromophenyl)-4-oxobut-2-enoic acid, showing potential antibacterial activities (M. El-Hashash et al., 2015).
- Creation of Schiff Bases and Thiazolidinone Derivatives from bromo-m-cresol, exhibiting antibacterial and antifungal activities (N. Fuloria et al., 2014).
Industrial and Medicinal Applications
- Synthesis of Pyridazinones for base oil improvement, showing antioxidant properties and corrosion inhibition for carbon steel in an acid medium (M. Nessim, 2017).
- Investigation of ethyl 2-[1-(pyridin-2-yl)ethoxy]acetamides on learning and memory facilitation in mice (Li Ming-zhu, 2012).
- Evaluation of new Coumarin Derivatives for antioxidant activity, indicating potential in oxidative stress-related diseases (A. Kadhum et al., 2011).
特性
IUPAC Name |
2-(4-bromophenyl)-N-[2-(6-thiophen-2-ylpyridazin-3-yl)oxyethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O2S/c19-14-5-3-13(4-6-14)12-17(23)20-9-10-24-18-8-7-15(21-22-18)16-2-1-11-25-16/h1-8,11H,9-10,12H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUAGXGLGHUECTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C(C=C2)OCCNC(=O)CC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

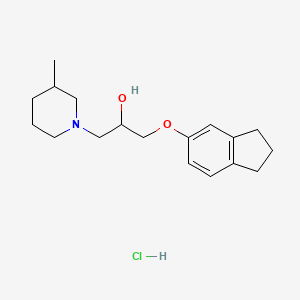
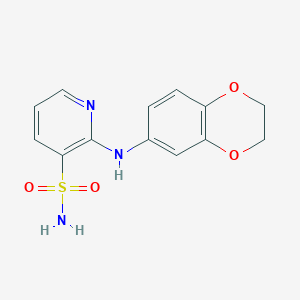
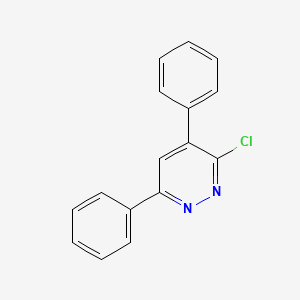
![N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2480895.png)
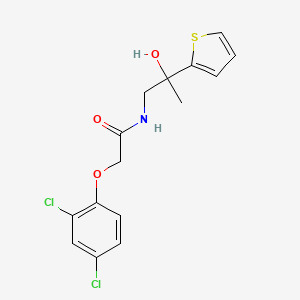
![2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2480897.png)

![5-bromo-2-chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2480899.png)
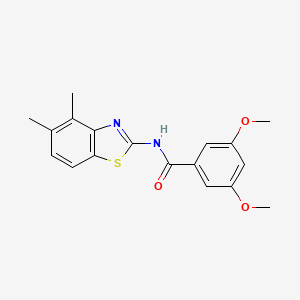
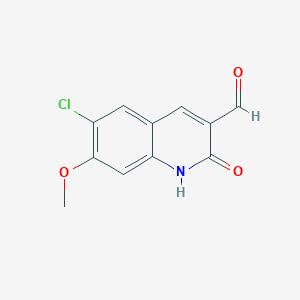
![N-(3,4-dimethoxyphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2480908.png)
